6-[4-(trifluoromethoxy)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
Description
6-[4-(Trifluoromethoxy)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a pyridopyrimidine derivative characterized by a bicyclic pyrido[4,3-d]pyrimidine core fused with a benzoyl group substituted at the 4-position with a trifluoromethoxy (-OCF₃) moiety.
The molecular formula is inferred as C₁₈H₁₄F₃N₃O₂ (molecular weight ≈ 377.33 g/mol), based on structural analogs like BI69688 (C₁₈H₁₅N₃OS, MW 321.40 g/mol) and 6-benzyl-2-chloro-4-(trifluoromethyl)pyrido[4,3-d]pyrimidine (C₁₅H₁₃ClF₃N₃, MW 327.73 g/mol) .
Properties
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-[4-(trifluoromethoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O2/c16-15(17,18)23-12-3-1-10(2-4-12)14(22)21-6-5-13-11(8-21)7-19-9-20-13/h1-4,7,9H,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTZEQTXWJTHFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(trifluoromethoxy)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine typically involves the following steps:
Formation of the Pyrido[4,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable carbonyl compound.
Introduction of the 4-(trifluoromethoxy)benzoyl Group: This step often involves a Friedel-Crafts acylation reaction using 4-(trifluoromethoxy)benzoyl chloride as the acylating agent and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[4-(trifluoromethoxy)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
6-[4-(trifluoromethoxy)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 6-[4-(trifluoromethoxy)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The pyrido[4,3-d]pyrimidine scaffold is versatile, with modifications at the 2-, 4-, and 6-positions significantly altering pharmacological properties. Below is a comparative analysis of key analogs:
Pharmacological and Physicochemical Properties
- Electron-Withdrawing Effects : The -OCF₃ group stabilizes the benzoyl moiety via electron withdrawal, contrasting with the electron-donating thiophene in BI69688, which may alter binding interactions in kinase targets .
- Synthetic Accessibility : The target compound likely requires multi-step synthesis involving benzoylation of the pyrido[4,3-d]pyrimidine core, similar to methods described for 7-phenyl-5-thiazolo[4,5-d]pyrimidine derivatives (e.g., microwave-assisted coupling) .
Biological Activity
The compound 6-[4-(trifluoromethoxy)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a member of the pyrimidine family, which has been explored for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula: C14H11F3N2O3
- IUPAC Name: this compound
This compound features a pyrido-pyrimidine core substituted with a trifluoromethoxybenzoyl group, contributing to its unique chemical properties and biological activities.
Research indicates that compounds with similar structures often exhibit various mechanisms of action:
- Antimicrobial Activity: Compounds in the pyrimidine class have been shown to possess antimicrobial properties. For instance, derivatives have been effective against Staphylococcus aureus, particularly in inhibiting biofilm formation and reducing bacterial virulence .
- Quorum Sensing Inhibition: Certain halogenated pyrimidines have demonstrated the ability to suppress quorum sensing in bacteria, which is crucial in managing infections caused by biofilm-forming pathogens .
Antimicrobial Efficacy
A study focusing on halogenated pyrimidines indicated that structural modifications significantly enhance antimicrobial properties. The compound's ability to disrupt biofilm formation was highlighted as a critical therapeutic advantage in treating chronic infections .
| Compound | Minimum Inhibitory Concentration (MIC) | Effect on Biofilm Formation |
|---|---|---|
| 24DC5FP | 50 µg/mL | 95% reduction in hemolysis |
| 24DC5BPP | Not specified | Potent biofilm inhibitor |
Case Studies
- Biofilm Inhibition Study: A study evaluated the effectiveness of several halogenated pyrimidines against S. aureus. The compound 24DC5FP achieved significant reductions in hemolysis and biofilm formation at low concentrations .
- Mechanistic Insights: The same study provided insights into gene expression changes upon treatment with these compounds, revealing downregulation of virulence factors such as agrA and hla, which are crucial for bacterial pathogenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
